molecular formula C13H23NO3 B13566939 Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13566939
M. Wt: 241.33 g/mol
InChI Key: QYKVBFWXBJQGGE-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with a 7-oxa (oxygen-containing) ring and an amino group at position 2. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling controlled functionalization during synthesis .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)13(14)8-12(9-13)4-6-16-7-5-12/h4-9,14H2,1-3H3

InChI Key

QYKVBFWXBJQGGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2(C1)CCOCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate with appropriate reagents to introduce the amino group. One common method involves the use of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like methanol or chloroform .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, properties, and applications of tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate and related spirocyclic compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-amino, 7-oxa C₁₃H₂₂N₂O₃ 254.33 Boc-protected amine; potential CNS ligand, improved solubility due to oxygen atom
tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate 7-benzoyl, 2,7-diaza C₂₂H₂₆N₂O₃ 366.46 Sigma receptor ligand; benzoyl group enhances lipophilicity and binding affinity
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 7-amino, 5-oxa, 2-aza C₁₂H₂₂N₂O₃ 242.31 Altered ring conformation; amino group allows salt formation for improved bioavailability
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate 5-fluoro, 2,7-diaza C₁₂H₂₀FN₂O₂ 252.30 Fluorine substituent increases metabolic stability; explored in neuropharmacology
tert-Butyl 7-Phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate 7-phenyl, 2,7-diaza C₁₈H₂₅N₂O₂ 313.41 Aromatic substitution enhances receptor binding; used in sigma-1 receptor studies
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 2-oxo, 1,7-diaza C₁₂H₂₀N₂O₃ 240.30 Oxo group reduces basicity; potential intermediate for heterocyclic drug synthesis

Biological Activity

Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate, identified by CAS number 1239319-82-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a class of spirocyclic compounds that have been studied for their pharmacological properties, particularly in relation to chemokine receptor modulation and possible applications in treating various diseases.

  • Molecular Formula : C13_{13}H24_{24}N2_2O2_2
  • Molecular Weight : 240.34 g/mol
  • Structure : The compound features a unique spirocyclic structure that contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Chemokine Receptor Modulation :
    • The compound has been shown to interact with chemokine receptors CCR3 and CCR5, which are implicated in the immune response and are targets for HIV treatment. Compounds that modulate these receptors can potentially prevent or treat HIV infections and related conditions such as AIDS .
  • Anti-inflammatory Properties :
    • Studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Immunomodulatory Effects :
    • The ability to regulate immune responses indicates that this compound could be beneficial in conditions where immune modulation is required, such as autoimmune diseases .

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various derivatives from spiro compounds, including this compound, demonstrating their potential as novel therapeutic agents .
  • Another research effort explored the structure-activity relationship (SAR) of similar spirocyclic compounds, indicating that modifications at specific positions can enhance receptor binding affinity and selectivity .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReferences
Chemokine Receptor ModulationModulates CCR3 and CCR5 receptors
Anti-inflammatoryPotential to reduce inflammation
ImmunomodulatoryRegulates immune responses

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